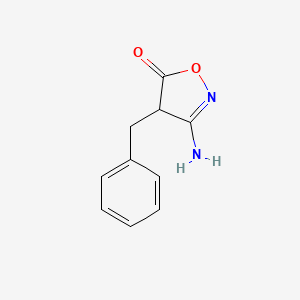
3-amino-4-benzyl-4H-1,2-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-benzyl-4H-1,2-oxazol-5-one is a heterocyclic compound that belongs to the oxazolone family Oxazolones are known for their diverse chemical reactivity and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-benzyl-4H-1,2-oxazol-5-one can be achieved through several methods. One common approach involves the cyclodehydration of appropriate precursors. For instance, the reaction between benzylamine and glycine in the presence of acetic anhydride can yield the desired oxazolone . Another method involves the use of tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions to form the oxazolone ring .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-benzyl-4H-1,2-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazolones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxazolones .
Scientific Research Applications
3-amino-4-benzyl-4H-1,2-oxazol-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-4-benzyl-4H-1,2-oxazol-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
4-benzyl-4H-1,2-oxazol-5-one: Lacks the amino group, which may affect its reactivity and biological activity.
3-amino-4-methyl-4H-1,2-oxazol-5-one: Contains a methyl group instead of a benzyl group, leading to different chemical properties and applications.
Properties
CAS No. |
6940-69-8 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-amino-4-benzyl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H10N2O2/c11-9-8(10(13)14-12-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12) |
InChI Key |
DJLNSTWQPSNIMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=NOC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


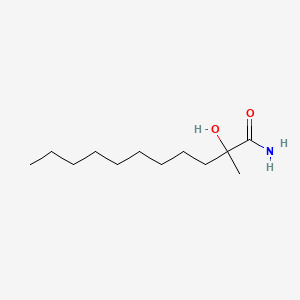

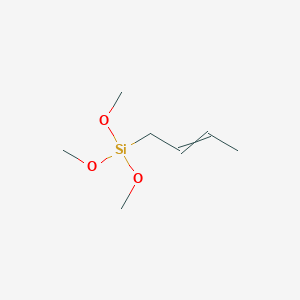


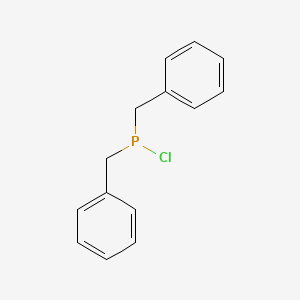
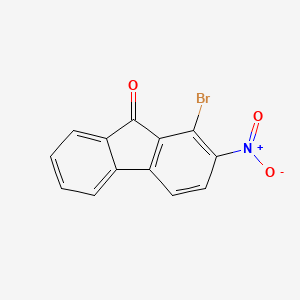

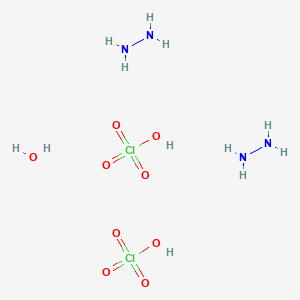
![2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B14711904.png)
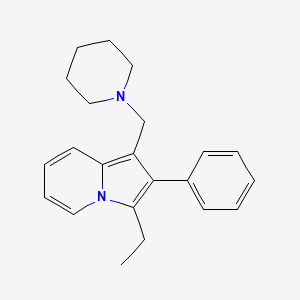
![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)
![2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14711922.png)

